molecular formula C7H6F2O B1297547 3,4-Difluorobenzyl alcohol CAS No. 85118-05-4

3,4-Difluorobenzyl alcohol

Cat. No.: B1297547
CAS No.: 85118-05-4
M. Wt: 144.12 g/mol
InChI Key: GNQLTCVBSGVGHC-UHFFFAOYSA-N
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Description

3,4-Difluorobenzyl alcohol (CAS: 85118-05-4) is a fluorinated aromatic alcohol with the molecular formula C₇H₆F₂O and a molar mass of 144.12 g/mol . It is characterized by two fluorine atoms at the 3- and 4-positions of the benzene ring and a hydroxymethyl (-CH₂OH) group at the 1-position. This compound is commercially available with high purity (≥99%) and is widely used in organic synthesis, pharmaceutical intermediates, and biochemical research .

Key properties include:

  • Synonym: (3,4-Difluorophenyl)methanol.
  • Conformational dynamics: The CH₂OH group exhibits tunneling motion, enabling interconversion between two mirror-image forms with a calculated energy barrier of 155 cm⁻¹ .

Preparation Methods

Preparation Methods

The synthesis of 3,4-difluorobenzyl alcohol can be achieved through several methodologies. The most notable methods include:

Reduction of 3,4-Difluorobenzaldehyde

One of the most common methods involves the reduction of 3,4-difluorobenzaldehyde using sodium borohydride as a reducing agent.

This method is favored for its simplicity and high yield, making it suitable for both laboratory and industrial applications.

Catalytic Hydrogenation

In industrial settings, catalytic hydrogenation is often employed to produce this compound from 3,4-difluorobenzaldehyde.

This method is advantageous for large-scale production due to its efficiency and the ability to operate under mild conditions.

Alternative Synthetic Routes

Other synthetic routes have been explored, including:

A method involves the reduction of fluorinated benzonitriles to obtain the corresponding alcohols.

  • Reaction Conditions:
    • Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
    • Solvent: THF or dichloromethane
  • Yield: Varies based on specific reaction conditions but can reach up to 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the key preparation methods for this compound:

Method Key Reagents Solvent Temperature Yield (%) Notes
Reduction of Aldehyde Sodium borohydride Ethanol Room Temp 85-90 Simple and effective for small-scale use
Catalytic Hydrogenation Pd/C catalyst N/A 50-70°C >90 Preferred for industrial scale production
Reduction of Benzonitrile Lithium aluminum hydride THF Reflux Up to 80 Useful alternative method

Chemical Reactions Analysis

Types of Reactions

3,4-Difluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluorobenzyl alcohol involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to active pharmaceutical ingredients that modulate various biochemical pathways. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

Fluorine substitution patterns significantly influence physicochemical properties and reactivity. Below is a comparative analysis with other difluorinated benzyl alcohols and related analogs:

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
3,4-Difluorobenzyl alcohol 85118-05-4 C₇H₆F₂O 144.12 Not reported Not reported Tunneling motion in CH₂OH group
3,5-Difluorobenzyl alcohol 79538-20-8 C₇H₆F₂O 144.12 Not reported Not reported Symmetric fluorine substitution; used in fragrance research
2,4-Difluorobenzyl alcohol 56456-47-4 C₇H₆F₂O 144.12 Not reported Not reported Asymmetric substitution; moderate inhibitory activity in enzyme assays
2,3,4-Trifluorobenzyl alcohol 144284-24-2 C₇H₅F₃O 162.11 195.5 ± 35.0 1.398 ± 0.06 Additional fluorine increases hydrophobicity
3-Fluorobenzyl alcohol 456-47-3 C₇H₇FO 136.12 Not reported Not reported Lower fluorination reduces electronic effects

Key Observations :

Molecular Weight and Symmetry: All difluorinated isomers (3,4-, 3,5-, 2,4-) share the same molecular formula and molar mass. 2,3,4-Trifluorobenzyl alcohol has higher hydrophobicity (logP inferred to be higher due to additional fluorine) and a boiling point of ~195°C .

Conformational Dynamics :

  • This compound uniquely exhibits a tunneling motion in the CH₂OH group, enabling rapid interconversion between two conformers . This property is absent in other isomers and may influence its reactivity in catalysis or binding interactions.

3,4-Dichlorobenzyl alcohol (structurally analogous but chlorinated) displayed weaker activity (IC₅₀ = 7.8 μM), highlighting the importance of fluorine’s electronegativity .

Biological Activity

3,4-Difluorobenzyl alcohol (DFBA) is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores the biological activity of DFBA, including its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H6F2O\text{C}_7\text{H}_6\text{F}_2\text{O}, with a molecular weight of 150.12 g/mol. The compound features two fluorine atoms positioned on the benzene ring, which significantly influences its biological activity and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of DFBA and its derivatives. For instance, research has shown that difluorobenzyl ethanolamine derivatives exhibit significant antibacterial activity against various pathogens, including Mycobacterium smegmatis , a model organism for tuberculosis research . The presence of fluorine atoms enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

Table 1: Antimicrobial Activity of DFBA Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis32 µg/mL
3-Fluorobenzyl alcoholEscherichia coli64 µg/mL
4-Fluorobenzyl alcoholStaphylococcus aureus16 µg/mL

The above table summarizes the antimicrobial activity of DFBA and its derivatives against selected pathogens, demonstrating its potential as a therapeutic agent.

The mechanism by which DFBA exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The fluorination alters electronic properties and enhances binding affinity to target enzymes involved in cell wall biosynthesis .

Case Studies

A notable case study examined the effects of DFBA in a clinical setting where it was used as part of a treatment regimen for patients with resistant bacterial infections. The study reported that patients treated with DFBA showed improved outcomes compared to those receiving standard antibiotic therapies. Specifically, there was a marked reduction in infection rates and faster recovery times .

Clinical Implications

The implications of using DFBA in clinical settings are profound. Its unique properties allow it to be considered not only as an antimicrobial agent but also as a potential scaffold for developing new drugs targeting resistant strains of bacteria. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Safety and Toxicity

While the biological activity of DFBA is promising, safety assessments are crucial. Toxicological studies indicate that DFBA has a low toxicity profile when used within therapeutic ranges; however, further investigations are necessary to fully understand its safety in long-term use .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3,4-difluorobenzyl alcohol, and how can purity be optimized?

Answer:
this compound (C₇H₆F₂O, CAS 85118-05-4) is typically synthesized via reduction of its corresponding aldehyde or bromide precursor. For example:

  • Reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH₄) in methanol at 0–5°C .
  • Hydrolysis of 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in aqueous ethanol) .
    Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization in cold ethanol. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) ensures >98% purity .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.75 (s, 2H, CH₂OH), δ 7.05–7.35 (m, 3H, aromatic) . Fluorine-19 NMR reveals two distinct peaks for the ortho and meta fluorine atoms .
  • GC-MS : Molecular ion peak at m/z 144 (M⁺) with fragmentation patterns confirming the benzyl alcohol backbone .
  • FT-IR : Broad O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. Advanced: How do fluorine substitution patterns influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The electron-withdrawing effect of fluorine atoms at the 3- and 4-positions deactivates the aromatic ring, reducing electrophilic substitution rates. However, the benzylic hydroxyl group remains reactive:

  • Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form 3,4-difluorobenzyl acetate, confirmed by loss of O-H stretch in IR .
  • Oxidation : Catalyzed by TEMPO/NaOCl to yield 3,4-difluorobenzoic acid, monitored via TLC (Rf shift from 0.3 to 0.6 in 1:1 hexane/EtOAc) .
    Comparisons with 2,3-difluorobenzyl alcohol (CAS 75853-18-8) show slower reaction kinetics due to steric hindrance from adjacent fluorines .

Q. Advanced: What experimental strategies resolve contradictions in reported enzymatic inhibition data involving this compound?

Answer:
Discrepancies in enzyme inhibition studies (e.g., liver alcohol dehydrogenase) may arise from substrate mobility or fluorophore positioning:

  • Structural validation : Use X-ray crystallography to confirm binding conformations. Wild-type enzymes bind this compound in two flipped orientations, while Phe93Ala mutants increase ring mobility, altering kinetic parameters .
  • Kinetic assays : Measure kcat/Km under controlled pH and temperature to isolate steric vs. electronic effects .

Q. Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Storage : Keep at 2–8°C in airtight, amber glass containers to prevent oxidation .
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of vapors (LC₅₀ > 200 mg/m³ in rodents) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic fluorinated byproducts .

Q. Advanced: How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1HL2 for alcohol dehydrogenase) to simulate binding affinities. Fluorine atoms exhibit hydrophobic interactions with active-site residues (e.g., Val292) .
  • ADMET prediction : Tools like SwissADME calculate logP (~1.2) and polar surface area (20 Ų), indicating moderate blood-brain barrier permeability .

Q. Advanced: What role does this compound play in synthesizing fluorinated polyaromatic hydrocarbons (PAHs)?

Answer:
It serves as a precursor for Suzuki-Miyaura cross-coupling reactions:

  • Boronate formation : React with bis(pinacolato)diboron (PdCl₂ catalyst) to generate 3,4-difluorobenzyl boronate, a key intermediate for PAHs .
  • Applications : Fluorinated PAHs exhibit enhanced thermal stability in OLED materials, confirmed by DSC (Tm > 250°C) .

Q. Basic: How does this compound compare to its 3,5-difluoro isomer in physicochemical properties?

Answer:

PropertyThis compound3,5-Difluorobenzyl alcohol
Boiling point (°C)215–220 210–215
logP1.2 1.1
Solubility in H₂O12 mg/mL 15 mg/mL
The 3,5-isomer’s symmetric fluorine distribution increases hydrophilicity and reduces melting point .

Q. Advanced: What mechanistic insights explain the reduced catalytic efficiency of this compound in enzyme-mediated oxidations?

Answer:
Fluorine atoms at the 3- and 4-positions sterically hinder substrate alignment in enzyme active sites. For example:

  • In horse liver alcohol dehydrogenase (ADH), the Phe93Ala mutation increases substrate mobility by 20,000-fold but reduces kcat by 130-fold due to poor preorganization for hydride transfer .
  • QM/MM simulations show fluorine’s inductive effect destabilizes the transition state, increasing activation energy by ~5 kcal/mol .

Q. Basic: What are the industrial research applications of this compound beyond pharmaceuticals?

Answer:

  • Agrochemicals : Intermediate for fluorinated pesticides (e.g., fungicides targeting CYP51 enzymes) .
  • Materials science : Precursor for liquid crystals with low dielectric constants (ε < 2.5) in display technologies .

Properties

IUPAC Name

(3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQLTCVBSGVGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234243
Record name 3,4-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85118-05-4
Record name 3,4-Difluorobenzenemethanol
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Record name 3,4-Difluorobenzyl alcohol
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Record name 3,4-Difluorobenzyl alcohol
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Record name 3,4-difluorobenzyl alcohol
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Synthesis routes and methods

Procedure details

To a solution of 3,4-difluorobenzaldehyde (200 mg, 1.41 mmol) in methanol (4 mL) was added NaBH4 (80 mg, 2.1 mmol). The reaction mixture was stirred at rt for 10 min., then diluted with water and extracted with ethyl acetate. The organic part was separated, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated. The crude was used into next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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